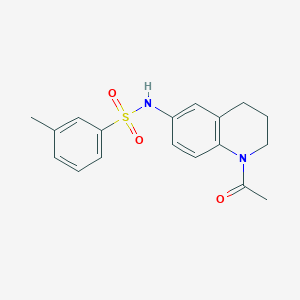

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-3-7-17(11-13)24(22,23)19-16-8-9-18-15(12-16)6-4-10-20(18)14(2)21/h3,5,7-9,11-12,19H,4,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFYTAXCRRDHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline with a sulfonyl chloride derivative, such as 3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. The compound N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that modifications in the quinoline structure can enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. The compound has been investigated for its efficacy against cancer cell lines, with findings suggesting that it induces apoptosis in specific types of cancer cells. For instance, a related study indicated that quinoline-based compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers have conducted SAR studies to identify the functional groups responsible for its pharmacological effects. These studies typically involve synthesizing various analogs and evaluating their biological activities to determine which modifications yield improved efficacy or reduced toxicity .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the quinoline core and subsequent functionalization. Various synthetic pathways have been explored to create derivatives with enhanced properties. For example, researchers have synthesized sulfonamide derivatives that exhibit improved solubility and bioavailability, crucial factors for therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide exerts its effects is dependent on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with enzyme activity. Additionally, the quinoline core can interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other sulfonamide derivatives, particularly those with quinoline or benzothiazole backbones. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues from Benzothiazole-Sulfonamide Series

describes seven N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide derivatives with varying substituents (e.g., bromo, methyl, nitro). Key comparisons include:

| Compound ID | Substituent | Melting Point (°C) | Yield (%) | Rf Value | Notable Features |

|---|---|---|---|---|---|

| 7 | 4-Bromo-3-methyl | 264–267 | 39 | 0.84 | High melting point due to Br |

| 12 | 3-Methyl | 184–186 | 62 | 0.78 | Lower melting point, high yield |

| 13 | 3-Nitro | 232–235 | 55 | 0.83 | Electron-withdrawing NO₂ group |

Key Differences with Target Compound :

- Backbone: The target compound uses a dihydroquinoline core instead of benzothiazole, which may reduce aromaticity and increase conformational flexibility.

- Substituents: The 3-methylbenzenesulfonamide group in the target compound mirrors compound 12 , but the dihydroquinoline’s acetyl group introduces steric and electronic effects absent in benzothiazole derivatives.

- Physicochemical Properties : The lower melting point of compound 12 (184–186°C) compared to halogenated analogues (e.g., compound 7: 264–267°C) suggests that methyl substitution reduces crystallinity, a trend likely applicable to the target compound .

Quinoline-Based Sulfonamides

outlines the synthesis of (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)benzenesulfonamides (e.g., IIIa). These feature a fully aromatic quinoline core with hydroxy and chloro substituents.

Comparison Highlights :

- The acetyl group may hinder metabolic oxidation compared to hydroxy groups .

Biological Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide is a complex organic compound that integrates a sulfonamide functional group with a tetrahydroquinoline structure. This unique combination suggests potential pharmacological properties, particularly in the fields of antimicrobial, anticancer, and neuroprotective activities.

Chemical Structure and Properties

The compound features:

- Tetrahydroquinoline moiety : Known for its diverse biological activities.

- Sulfonamide group : Characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is also connected to an aromatic system.

This structural configuration is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Sulfonamides are historically recognized for their antimicrobial properties due to their ability to inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. The incorporation of the tetrahydroquinoline structure in this compound may enhance its efficacy against various pathogens.

Key Findings:

- Modifications to the sulfonamide group can significantly affect antimicrobial efficacy and selectivity against different bacterial strains.

- Compounds with similar structures have demonstrated promising results against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The tetrahydroquinoline derivatives have been explored for their anticancer properties, particularly as inhibitors of specific cancer cell lines.

Research Insights:

- Studies indicate that certain derivatives exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

- The mechanism of action may involve the induction of apoptosis in cancer cells through the inhibition of key signaling pathways.

Neuroprotective Effects

Recent investigations into tetrahydroquinoline derivatives suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Observations:

- Some compounds have shown the ability to protect neurons from oxidative stress-induced damage.

- The presence of the sulfonamide group may enhance neuroprotective activity by modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Anticancer Activity

In a study evaluating various tetrahydroquinoline derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can bind to enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may act on various receptors involved in neurotransmission and inflammation.

- Signal Pathway Interference : It may disrupt critical signaling pathways that are often upregulated in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.